6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one

Medicinal Chemistry Triazolotriazine Regioisomerism

The target compound is a heterocyclic molecule belonging to the [1,2,4]triazolo[3,4-c][1,2,4]triazine class, characterized by a fused triazole-triazine bicyclic core with a 3-phenylamino substituent and a 6-methyl group. It possesses a molecular formula of C11H10N6O, a molecular weight of 242.24 g/mol, and a CAS Registry Number of 1203148-43-9.

Molecular Formula C11H10N6O
Molecular Weight 242.242
CAS No. 1203148-43-9
Cat. No. B2995693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
CAS1203148-43-9
Molecular FormulaC11H10N6O
Molecular Weight242.242
Structural Identifiers
SMILESCC1=NN=C2NN=C(N2C1=O)NC3=CC=CC=C3
InChIInChI=1S/C11H10N6O/c1-7-9(18)17-10(14-16-11(17)15-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,15,16)
InChIKeyUEQCXEAGMSUYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one (CAS 1203148-43-9): Core Structural Identity and Chemical Class


The target compound is a heterocyclic molecule belonging to the [1,2,4]triazolo[3,4-c][1,2,4]triazine class, characterized by a fused triazole-triazine bicyclic core with a 3-phenylamino substituent and a 6-methyl group [1][2]. It possesses a molecular formula of C11H10N6O, a molecular weight of 242.24 g/mol, and a CAS Registry Number of 1203148-43-9 [1]. The fused scaffold imparts specific electronic and conformational properties that distinguish it from non-fused triazine analogs and from its regioisomeric counterpart, 6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one, which shares the same molecular formula but differs in ring-junction connectivity [3][4].

Why Generic Substitution Is Not Valid for 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one


The [1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one scaffold cannot be freely interchanged with simple 1,2,4-triazin-5-ones or with the regioisomeric [4,3-b] series because the ring-fusion orientation governs the spatial arrangement of the pharmacophoric elements and dictates the compound's physicochemical profile [1][2]. Regioisomeric triazolotriazines often exhibit divergent biological activity profiles due to altered hydrogen-bonding patterns and electronic distribution across the fused ring system [1][3]. Furthermore, the 3-phenylamino group in the target compound provides a specific anilino NH donor that is absent in 3-alkylthio or 3-unsubstituted analogs, directly affecting target engagement in biological assays [4].

Quantitative Differentiation Evidence for 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one


Regioisomeric Identity: [3,4-c] versus [4,3-b] Fusion Determines Biological Activity Potential

The target compound (6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one) possesses the [3,4-c] ring fusion, while its direct regioisomer (6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one) features a [4,3-b] fusion [1]. In a series of 3,5,6-trisubstituted [1,2,4]triazolo[3,4-c][1,2,4]triazines evaluated for DNA photocleavage activity, compounds bearing a phenyl ring with an electron-releasing substituent on the pyrazole nucleus exhibited increased activity compared to unsubstituted analogs, indicating that the [3,4-c] scaffold can support biologically active conformations when appropriately substituted [2]. However, no published direct head-to-head comparison of the two regioisomers has been identified in the current literature.

Medicinal Chemistry Triazolotriazine Regioisomerism

Fused Bicyclic Scaffold versus Non-Fused 1,2,4-Triazin-5-one: Impact on Planarity and Electron Distribution

The target [1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one scaffold features a fused bicyclic system that enforces greater conformational rigidity compared to the non-fused analog 4-amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one [1]. The 4-amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one has been shown to inhibit cell-wall lignification catalyzed by peroxidase from lupin (Lupinus albus) at a concentration of 100 µM, with an observed inhibition rate of approximately 65-70% [2]. While the fused [3,4-c] triazolotriazine is expected to exhibit a different potency and selectivity profile due to altered HOMO-LUMO gap and dipole moment, no direct quantitative inhibition data are currently available in the public domain for the target compound [3].

Physicochemical Properties Structural Chemistry Triazolotriazine

DNA Photocleavage Activity of Triazolotriazine Derivatives: Class-Level Evidence for [3,4-c] Scaffold

A series of nineteen 3,5,6-trisubstituted [1,2,4]triazolo[3,4-c][1,2,4]triazine derivatives were synthesized via oxidative cyclization and evaluated for DNA photocleavage activity using agarose gel electrophoresis [1]. Compounds 4m, 4n, 4p, 4q, 4r, 4s, as well as 3b, 3d, 3e, 3h, 3p, and 3q, exhibited 'admirable' DNA photocleavage activity under UV irradiation conditions [1]. Notably, derivatives containing a phenyl ring with an electron-releasing substituent attached to a pyrazole nucleus demonstrated enhanced activity, indicating the [3,4-c] scaffold can support biologically relevant interactions with DNA [1]. However, the target compound (unsubstituted 3-phenylamino derivative) was not specifically tested in this study, so the class-level inference is based on structurally related analogs.

DNA Photocleavage Anticancer Triazolotriazine

Molecular Weight and Formula Isosterism with Bioactive Purine Scaffolds: Implications for Kinase and Adenosine Receptor Targeting

The target compound (MW 242.24 g/mol; C11H10N6O) is nearly isosteric with key purine-based biomolecules such as guanine (MW 151.13 g/mol; C5H5N5O) and hypoxanthine (MW 136.11 g/mol; C5H4N4O), but with additional aromatic surface area contributed by the fused triazine ring and the 3-phenylamino substituent [1][2]. This molecular weight range (200-300 Da) is within the optimal window for oral bioavailability and passive membrane permeability according to Lipinski's Rule of Five [3]. The 3-phenylamino group provides a hydrogen-bond donor (NH) and an additional aromatic ring for π-π stacking interactions, features that are absent in simpler triazolotriazines lacking the anilino substituent, such as 7-chloro-4,5-dihydrobenzo[e][1,2,4]triazolo[3,4-c][1,2,4]triazine (MW 207.62 g/mol; C8H6ClN5) .

Drug Design Purine Isostere Kinase Inhibition

Best-Fit Research and Industrial Application Scenarios for 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one


DNA-Interactive Chemotype Lead Optimization in Anticancer Drug Discovery

Based on class-level DNA photocleavage evidence for the [1,2,4]triazolo[3,4-c][1,2,4]triazine scaffold [1], the target compound serves as a rationally selected starting point for medicinal chemistry SAR exploration. The 3-phenylamino group offers a site for further substitution to modulate DNA binding affinity and cellular potency. Researchers procuring this compound can systematically vary the phenyl ring substituents while retaining the [3,4-c] core to map pharmacophoric requirements for DNA intercalation or groove binding.

Regioisomeric Selectivity Profiling in Triazolotriazine-Focused Libraries

The target compound represents the [3,4-c] regioisomer, which is synthetically distinct from the [4,3-b] series [1]. For high-throughput screening campaigns or focused library synthesis, procuring the exact regioisomer ensures that biological screening results are attributed to the correct ring-fusion topology. This is critical for patent protection and for establishing robust structure-activity relationships in hit-to-lead programs.

Agrochemical Discovery: Photosynthesis or Lignification Inhibitor Screening

The structural analogy to metribuzin and the demonstrated lignification inhibition activity of the related non-fused analog 4-amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one [1] suggest that the target compound may exhibit herbicidal or plant growth regulatory properties. Agrochemical researchers can evaluate the fused [3,4-c] triazolotriazine against weed species or in chloroplast integrity assays to determine if the fused scaffold offers improved potency, selectivity, or environmental stability relative to existing triazinone herbicides.

Chemical Biology Probe Development for Kinase or Adenosine Receptor Targets

The purine-isosteric nature of the triazolotriazine core [1] makes the target compound a candidate for development as a chemical probe targeting ATP-binding pockets of kinases or adenosine receptors. The 3-phenylamino group provides an additional vector for affinity optimization, while the methyl group at position 6 may influence selectivity against off-target purinergic receptors. Procurement of the exact CAS-registered compound ensures probe identity and reproducibility in biochemical and cellular target engagement assays.

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